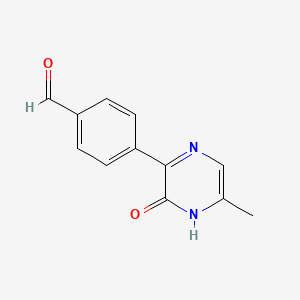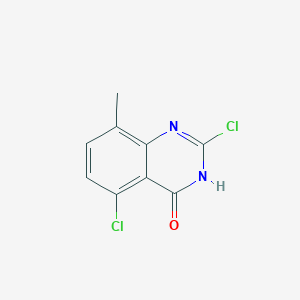
2,5-Dichloro-8-methylquinazolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-8-methylquinazolin-4-ol is a chemical compound with the molecular formula C9H6Cl2N2O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-8-methylquinazolin-4-ol typically involves the reaction of 2-amino-5-chlorobenzonitrile with chloroacetyl chloride under anhydrous conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazoline ring .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-8-methylquinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinazolines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Dichloro-8-methylquinazolin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-8-methylquinazolin-4-ol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound can bind to DNA and proteins, interfering with their normal functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylquinazolin-4-ol: A similar compound with a methyl group instead of chlorine atoms.
2,5-Dichloroquinazoline: Lacks the hydroxyl group present in 2,5-Dichloro-8-methylquinazolin-4-ol.
8-Methylquinazolin-4-ol: Similar structure but without chlorine atoms.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and a hydroxyl group enhances its reactivity and potential as a pharmacophore .
Propriétés
Formule moléculaire |
C9H6Cl2N2O |
|---|---|
Poids moléculaire |
229.06 g/mol |
Nom IUPAC |
2,5-dichloro-8-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6Cl2N2O/c1-4-2-3-5(10)6-7(4)12-9(11)13-8(6)14/h2-3H,1H3,(H,12,13,14) |
Clé InChI |
KQNVULDTSXZRSS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)Cl)C(=O)NC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


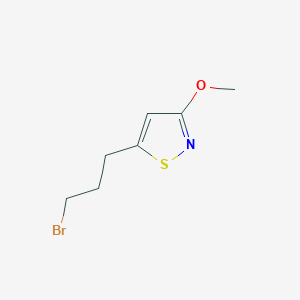
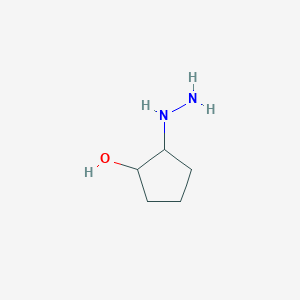
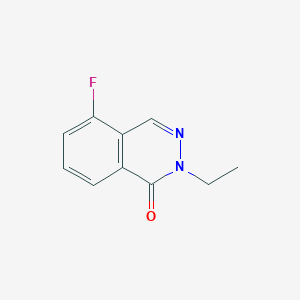
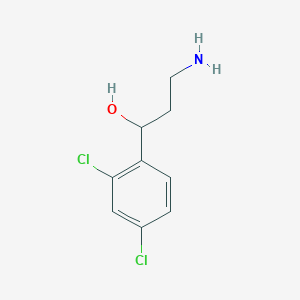
![3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid](/img/structure/B13196510.png)



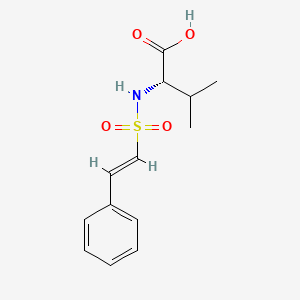
![4-Bromo-3-([ethyl(methyl)amino]methyl)aniline](/img/structure/B13196548.png)
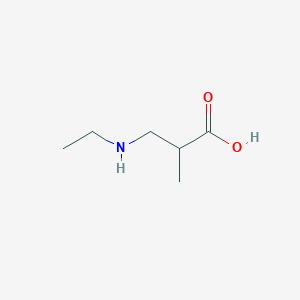
![[(2R,4R)-4-(2-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13196562.png)

